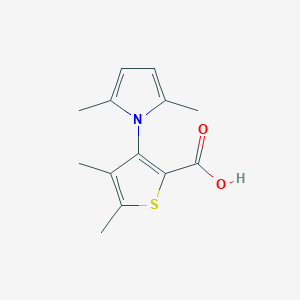
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone, commonly known as DPCRH, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and plays a role in various physiological processes. DPCRH has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用機序
DPCRH exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. The activation of the sigma-1 receptor by DPCRH leads to the modulation of several signaling pathways, including the ERK, AKT, and mTOR pathways. These pathways play a crucial role in the regulation of cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPCRH has been shown to modulate several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, DPCRH has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
実験室実験の利点と制限
One of the advantages of DPCRH is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of DPCRH is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on DPCRH. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DPCRH and its effects on various cellular processes. Finally, the development of new synthetic methods for DPCRH may lead to improved yields and purities, which could facilitate its use in future research studies.
合成法
The synthesis of DPCRH involves several steps, including the condensation of 2-cyclohexenone with phenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the resulting secondary amine with 2,2-dimethylpropanoyl chloride. The synthesis of DPCRH is a complex process, and several modifications have been made to improve its yield and purity.
科学的研究の応用
DPCRH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. Additionally, DPCRH has been shown to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
72012-87-4 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
5,5-dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-16(2)11-14(10-15(18)12-16)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3 |
InChIキー |
VRAJSRAYCMHUJX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
正規SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C |
溶解性 |
35.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
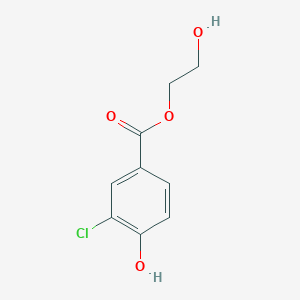
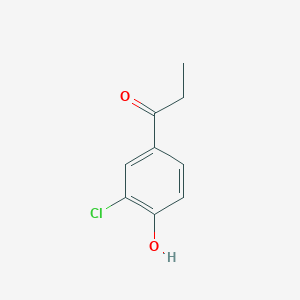

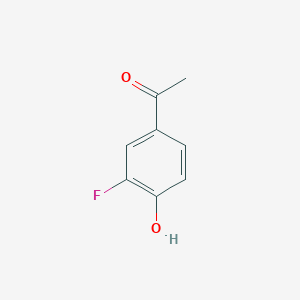

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
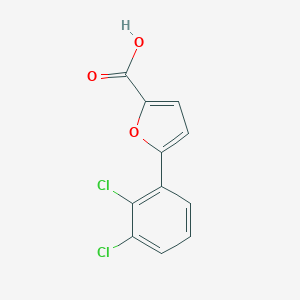
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)
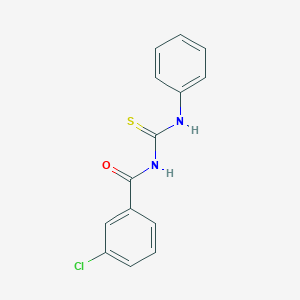
![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
